cis-3-(Fluoromethyl)cyclobutan-1-ol chemical structure and stereochemistry
cis-3-(Fluoromethyl)cyclobutan-1-ol chemical structure and stereochemistry
Structure, Stereoselective Synthesis, and Analytical Characterization
Executive Summary
The incorporation of fluorine into aliphatic scaffolds is a cornerstone of modern medicinal chemistry, offering modulation of lipophilicity (LogP), metabolic stability, and pKa without significant steric penalty. cis-3-(Fluoromethyl)cyclobutan-1-ol represents a high-value pharmacophore. It serves as a conformationally restricted bioisostere for linear alkyl chains or proline analogs.
This guide addresses the specific challenge of synthesizing and validating the cis-diastereomer. Unlike cyclohexane systems, cyclobutane stereochemistry is governed by ring puckering ("butterfly" conformation), where the cis-1,3-disubstituted isomer typically adopts a thermodynamically favorable diequatorial conformation. This document details the stereoselective synthesis, purification, and spectroscopic validation of this target.
Structural Dynamics & Stereochemistry
The "Butterfly" Conformation
Cyclobutane is not planar; it adopts a puckered conformation to relieve torsional strain (eclipsing interactions), with a puckering angle of approximately 25–30°.[1]
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1,3-Substitution Pattern: In 1,3-disubstituted cyclobutanes, the substituents can be either cis or trans.[2]
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The Diequatorial Preference:
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cis-Isomer: Both substituents can adopt pseudo-equatorial positions simultaneously. This minimizes transannular steric repulsion (1,3-diaxial-like interactions). Consequently, for alkyl and hydroxymethyl substituents, the cis isomer is often the thermodynamic product.
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trans-Isomer: Forces one substituent into a pseudo-axial position while the other is pseudo-equatorial, creating higher steric strain.
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Dipole Minimization
The introduction of the fluoromethyl group (-CH₂F) adds an electronic component. The C–F bond dipole aligns relative to the C–O bond of the alcohol. In the cis-isomer, the vectors are spatially separated in the diequatorial conformation, often improving solubility profiles compared to the trans-isomer.
Figure 1: Conformational energy landscape of 1,3-disubstituted cyclobutanes favoring the cis-diequatorial arrangement.
Synthetic Protocol: Stereoselective Route
Direct fluorination of a diol often leads to mixtures. The most robust route utilizes stereoselective ketone reduction followed by targeted deoxofluorination .
Reaction Scheme Overview
The synthesis commences with ethyl 3-oxocyclobutanecarboxylate. The critical step is the reduction of the ketone, where reagent choice dictates the diastereomeric ratio (dr).
Key Reagents:
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L-Selectride: Bulky hydride donor. Enhances cis-selectivity by attacking the ketone from the more sterically accessible face (leading to the thermodynamic diequatorial alcohol).
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DAST / Deoxo-Fluor: For nucleophilic fluorination of the primary alcohol.
Step-by-Step Methodology
Step 1: Stereoselective Reduction[3]
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Substrate: Ethyl 3-oxocyclobutanecarboxylate.
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Reagent: L-Selectride (1.1 equiv) in THF at -78°C.
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Mechanism: The bulky hydride attacks the carbonyl. In 3-substituted cyclobutanones, experimental data confirms that hydride reduction yields the cis-alcohol with >90% selectivity, driven by torsional strain minimization in the transition state.[3][4]
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Product: cis-Ethyl 3-hydroxycyclobutanecarboxylate.
Step 2: Silyl Protection
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Reagent: TBDMS-Cl, Imidazole, DMF.
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Purpose: Protect the secondary ring alcohol to prevent competitive fluorination or elimination in later steps.
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Product: cis-Ethyl 3-((tert-butyldimethylsilyl)oxy)cyclobutanecarboxylate.
Step 3: Ester Reduction
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Reagent: LiAlH₄ (1.0 equiv) in Et₂O, 0°C.
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Purpose: Convert the ester to the primary alcohol (hydroxymethyl group).
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Product: cis-3-((tert-butyldimethylsilyl)oxy)cyclobutan-1-yl)methanol.
Step 4: Deoxofluorination
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Reagent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor.
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Conditions: CH₂Cl₂, -78°C to RT.
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Safety Note: DAST can be explosive; maintain strict temperature control.
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Product: cis-tert-butyl(3-(fluoromethyl)cyclobutoxy)dimethylsilane.
Step 5: Deprotection
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Reagent: TBAF (Tetra-n-butylammonium fluoride) in THF.
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Product: cis-3-(Fluoromethyl)cyclobutan-1-ol .
Figure 2: 5-Step synthetic pathway ensuring stereochemical integrity and selective fluorination.
Analytical Validation
Validating the cis stereochemistry is critical, as the trans impurity may possess vastly different biological activity.
Nuclear Magnetic Resonance (NMR)
| Nucleus | Chemical Shift (δ) | Multiplicity | Diagnostic Feature |
| ¹⁹F NMR | -210 to -220 ppm | Triplet of Doublets (td) | Characteristic of primary alkyl fluoride (-CH₂F). ¹J_CF ≈ 47 Hz. |
| ¹H NMR | 4.3 – 4.5 ppm | Doublet of Doublets (dd) | The -CH₂F protons. Coupling to F (large) and H3 (vicinal). |
| ¹H NMR | ~4.0 ppm | Multiplet | The H1 proton (methine attached to OH). |
Stereochemical Confirmation (NOESY)
The definitive proof of cis-geometry is established via 1D-NOE or 2D-NOESY experiments.
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cis-Correlation: Strong NOE signal observed between H1 (methine at C1) and the -CH₂F protons (or H3). This indicates they are on the same face of the ring.[1]
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trans-Correlation: Absence of H1 ↔ CH₂F cross-peak; presence of NOE between H1 and H3-backbone protons only.
Physical Properties[5]
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Boiling Point: Predicted ~140-150°C (higher than non-fluorinated analog due to dipole).
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LogP: ~0.6 (Modestly lipophilic, good membrane permeability).
References
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Wiberg, K. B., & Barth, D. E. (1969). Conformational studies of cyclobutanes. Journal of the American Chemical Society. [Link]
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Deraet, X., et al. (2020). Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. The Journal of Organic Chemistry.[4][5] [Link][5]
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Grygorenko, O. O., et al. (2018). 3-Fluoroalkyl-Substituted Cyclobutane-Derived Building Blocks for Medicinal Chemistry. European Journal of Organic Chemistry. [Link]
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Champagne, P. A., et al. (2015). Deoxofluorination of Alcohols with Sulfur-Based Reagents. Chemical Reviews. [Link]
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Reich, H. J. (2023). 19F NMR Chemical Shifts. University of Wisconsin-Madison. [Link]
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- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. m.youtube.com [m.youtube.com]
- 3. biblio.vub.ac.be [biblio.vub.ac.be]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory - PubMed [pubmed.ncbi.nlm.nih.gov]
